Product packaging for 1-cyclohexyl-3-(1H-indol-5-yl)thiourea(Cat. No.:CAS No. 299207-76-4)

1-cyclohexyl-3-(1H-indol-5-yl)thiourea

Cat. No.: B2731509
CAS No.: 299207-76-4
M. Wt: 273.4
InChI Key: MXHAGAOJRATTSR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1H-indol-5-yl)thiourea is a high-purity research chemical of significant interest in medicinal chemistry and drug discovery. This thiourea derivative features a molecular formula of C15H19N3S and an average molecular mass of 273.40 g/mol . The compound's structure, which incorporates both cyclohexyl and 1H-indol-5-yl moieties, is part of a broader class of indole-thiourea hybrids known for their diverse biological activities. Researchers are particularly interested in this scaffold due to its demonstrated potential in various therapeutic areas. Structural analogs of this compound have shown promising antimicrobial activity against Gram-positive bacteria, including various strains of Staphylococcus aureus . Furthermore, closely related indole-based thiourea derivatives are being investigated as potent and highly selective inhibitors of Monoamine Oxidase B (MAO-B), presenting a potential avenue for research in neurodegenerative diseases like Parkinson's . In the field of oncology, similar compounds have been designed as CDK9 inhibitors, showing specific anti-proliferative effects against gastric cancer cell lines in vitro . The thiourea group is a key pharmacophore, often contributing to these biological activities through interactions with enzyme targets . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3S B2731509 1-cyclohexyl-3-(1H-indol-5-yl)thiourea CAS No. 299207-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-(1H-indol-5-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c19-15(17-12-4-2-1-3-5-12)18-13-6-7-14-11(10-13)8-9-16-14/h6-10,12,16H,1-5H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHAGAOJRATTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333609
Record name 1-cyclohexyl-3-(1H-indol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

299207-76-4
Record name 1-cyclohexyl-3-(1H-indol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity Spectrum of 1 Cyclohexyl 3 1h Indol 5 Yl Thiourea and Analogues

Evaluation of Antimicrobial Activity

Thiourea (B124793) derivatives are recognized for their broad-spectrum antimicrobial properties, which are attributed to their unique chemical structure. mdpi.commdpi.com The presence of both the indole (B1671886) ring, a key component in many antimicrobial agents, and the thiourea group suggests that compounds like 1-cyclohexyl-3-(1H-indol-5-yl)thiourea would possess significant antimicrobial efficacy. nih.govresearchgate.net

Derivatives of indole-thiourea have been evaluated against a variety of bacterial strains, demonstrating notable inhibitory effects. nih.gov A study on 2-(1H-indol-3-yl)ethylthiourea derivatives revealed significant activity, particularly against Gram-positive cocci. nih.gov For instance, one analogue showed potent inhibition against both standard and hospital strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The mechanism of action for one of the active compounds was found to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. nih.gov

The antibacterial potential of thiourea derivatives is often linked to their ability to interfere with essential bacterial processes. nih.gov Some thiourea compounds are thought to disrupt the integrity of the bacterial cell wall and the homeostasis of NAD+/NADH. nih.gov Research has shown that certain thiourea derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 2–16 µg/mL. nih.gov While direct data on this compound is limited, the established antibacterial profile of its structural analogues suggests a strong potential for similar activity. nih.govfip.org The presence of a cyclohexyl group, an aliphatic substituent, has been noted in some studies to potentially block antimicrobial activity, indicating that the specific substitutions on the thiourea scaffold are critical determinants of efficacy. nih.gov

Table 1: Antibacterial Activity of Selected Indole-Thiourea Analogues

Compound Test Organism MIC (µg/mL) Reference
1-(4-chlorophenyl)-3-(2-(1H-indol-3-yl)ethyl)thiourea S. aureus (Standard & Hospital Strains) 7.81 - 15.62 nih.gov
1-(4-bromophenyl)-3-(2-(1H-indol-3-yl)ethyl)thiourea S. aureus (Standard & Hospital Strains) 15.62 - 31.25 nih.gov

The antifungal potential of thiourea derivatives is well-documented, with various studies highlighting their efficacy against a range of fungal pathogens. mdpi.comnih.govmdpi.com Analogues incorporating cyclohexyl and other cycloalkyl groups have demonstrated activities comparable to standard antifungal agents. nih.gov For example, N-(arylcarbamothioyl) cyclopropanecarboxamides have shown significant activity against several phytopathogenic fungi at concentrations of 50 μg/ml. nih.gov

Investigations into thiourea derivatives have also revealed potent inhibitory activity against clinically relevant yeasts, such as Candida species. mdpi.comnih.gov The in vitro anti-yeast activity of some thiourea derivatives has been found to be even greater than their antibacterial activity. mdpi.com The structural modifications on the thiourea backbone, including the nature of the substituents, significantly influence the antifungal and antioxidant actions. mdpi.com For instance, certain derivatives of 2-thiophenecarboxylic acid have shown a notable inhibitory effect on the biofilm growth and microbial adherence of the multidrug-resistant fungus Candida auris. mdpi.comnih.gov Although direct antifungal testing of this compound is not extensively reported, the collective evidence from its analogues strongly supports its potential as an antifungal agent.

Table 2: Antifungal Activity of Selected Thiourea Analogues

Compound Class Test Organism Activity Noted Reference
N-(arylcarbamothioyl) cyclopropanecarboxamides Phytopathogenic fungi Activity comparable to Cyproconazole at 50 µg/ml nih.gov
Thiourea derivatives of 2-thiophenecarboxylic acid Candida auris Inhibition of biofilm growth and adherence mdpi.comnih.gov

The indole scaffold is a key component in many compounds with significant antiviral properties. nih.govfrontiersin.org This has prompted research into indole-containing thiourea derivatives as potential antiviral agents. nih.gov Studies have shown that 2-(1H-indol-3-yl)ethylthiourea derivatives possess a broad spectrum of antiviral activity, proving effective against both positive- and negative-sense RNA viruses. nih.gov

Notably, certain indole-thiourea analogues have demonstrated potent activity against Human Immunodeficiency Virus type-1 (HIV-1), including strains with clinically relevant mutations. nih.gov One particular derivative, 1-allyl-3-(2-(1H-indol-3-yl)ethyl)thiourea, showed significant anti-HIV-1 activity. nih.gov It is interesting to note that while aromatic or allyl substituents on the thiourea moiety were associated with antiviral effects, aliphatic substituents like cyclohexyl were found to block this activity in the specific series of compounds tested. nih.gov This highlights the critical role of substituent choice in designing effective antiviral agents based on the indole-thiourea framework.

Table 3: Anti-HIV-1 Activity of an Indole-Thiourea Analogue

Compound Virus Strain EC₅₀ (µM) CC₅₀ (µM) SI Reference

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Anticancer and Antiproliferative Potentials

Both indole and thiourea derivatives have independently shown significant promise as anticancer agents, inhibiting the growth of various cancer cell lines. mdpi.comnih.gov Their combination in molecules like this compound suggests a strong potential for antiproliferative activity. rsc.org

A variety of in vitro assays have been employed to determine the cytotoxic effects of indole-thiourea analogues on human tumor cell lines. rsc.orgnih.gov These studies consistently demonstrate that these compounds can inhibit the growth of cancer cells, with some analogues showing potent activity. For example, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives were evaluated for their anti-proliferative activity, and many were found to be active against the tested cancer cell lines. rsc.org

The mechanism of action for some of these compounds involves the induction of apoptosis. For instance, certain analogues were shown to induce the expression of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer, in a time- and dose-dependent manner. rsc.org This induction was linked to the cleavage of PARP (Poly (ADP-ribose) polymerase), a key event in apoptosis. rsc.org

Research has identified specific cancer cell lines that are particularly sensitive to indole-thiourea derivatives. A study on 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea derivatives found that several compounds were active against H460 lung cancer, HepG2 liver cancer, and MCF-7 breast cancer cells. rsc.org Some of these compounds exhibited selective cytotoxicity, being more effective against the human lung cancer cell line (H460) compared to a normal lung cell line (MCR-5). rsc.org

Another series of 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones, which contain a related thio-scaffold, also showed potent growth inhibition against various cell lines, including melanoma (MDA-MB-435), leukemia (SR), and ovarian cancer (OVCAR-3). nih.gov The most potent compounds had GI₅₀ (50% growth inhibition) values in the micromolar and even nanomolar range. nih.gov These findings underscore the potential of designing indole-based thiourea analogues for targeted activity against specific types of cancer.

Table 4: Anticancer Activity of Selected Indole-Thiourea Analogues

Compound Class/Analogue Cancer Cell Line Activity (IC₅₀ / GI₅₀) Reference
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thioureas H460 (Lung), HepG2 (Liver), MCF-7 (Breast) Active, with some IC₅₀ values down to 20 μM rsc.org
5-((1-(2-bromobenzoyl)-5-methoxy-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (Analogue 3k) MDA-MB-435 (Melanoma) 850 nM nih.gov
5-((1-(2-bromobenzoyl)-5-methoxy-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (Analogue 3k) OVCAR-3 (Ovarian) 1.26 µM nih.gov

Enzyme Modulatory and Inhibitory Activities

The conjugation of indole and thiourea pharmacophores has yielded derivatives capable of interacting with several key enzymes involved in physiological and pathological processes. These interactions range from the inhibition of enzymes responsible for pigmentation to the modulation of proteins central to cell cycle regulation and DNA topology.

Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin (B1238610) biosynthesis by catalyzing the initial and rate-limiting steps. mdpi.comnih.gov Its inhibition is a key strategy for treating hyperpigmentation disorders. mdpi.comnih.gov Indole-thiourea derivatives have emerged as potent tyrosinase inhibitors, often outperforming standard inhibitors like kojic acid. mdpi.comnih.gov

A study focusing on indole-thiourea derivatives conjugated with thiosemicarbazones identified several potent inhibitors of mushroom tyrosinase (mTYR). mdpi.comnih.gov For instance, a derivative designated as compound 4b, which features a 5-fluoroindole (B109304) moiety, demonstrated significant tyrosinase inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 5.9 ± 2.47 μM. mdpi.comnih.gov This was considerably more potent than the widely used tyrosinase inhibitor, kojic acid, which had an IC₅₀ of 16.4 ± 3.53 μM under the same conditions. mdpi.comnih.gov

Kinetic analyses revealed that these indole-thiourea analogues act as competitive inhibitors, suggesting they bind to the active site of the enzyme, likely competing with the natural substrate, L-tyrosine. mdpi.comnih.govnih.gov Molecular docking simulations have further elucidated these interactions, showing that the thiourea moiety can chelate the copper ions in the tyrosinase active site, a mechanism common to many thiourea-based inhibitors. nih.govresearchgate.net The indole ring also contributes to the binding affinity through various interactions within the enzyme's active site. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of Selected Indole-Thiourea Analogues

CompoundDescriptionIC₅₀ (μM)Inhibition TypeReference
Compound 4b5-Fluoroindole-thiosemicarbazone conjugate5.9 ± 2.47Competitive mdpi.comnih.gov
Kojic Acid (Standard)Reference inhibitor16.4 ± 3.53Competitive mdpi.comnih.gov

Sirtuins are a class of NAD⁺-dependent histone deacetylases (HDACs) that regulate numerous cellular processes, including aging, metabolism, and cancer progression. pensoft.netnih.gov SIRT1, in particular, is a prominent therapeutic target. Thiourea derivatives have been identified as sirtuin modulators, and the inclusion of an indole ring can enhance this activity. nih.govnih.govnih.gov

While direct studies on this compound are limited, related indole-based compounds have been evaluated as SIRT1 inhibitors. For example, achiral indole analogues of EX-527, a known selective SIRT1 inhibitor, have been synthesized and tested. nih.gov These studies demonstrate that the indole scaffold can effectively mimic the tetrahydrocarbazole structure of EX-527. One such indole derivative, bearing an isopropyl substituent at position 3, was found to be as potent as EX-527 against SIRT1 and showed greater selectivity over SIRT2. nih.gov Another analogue with a benzyl (B1604629) substituent inhibited both SIRT1 and SIRT2 at micromolar concentrations. nih.gov The mechanism of inhibition often involves the thiourea moiety interacting with the zinc ion and key amino acid residues within the sirtuin catalytic domain. pensoft.netscilit.com

Table 2: Sirtuin Modulatory Effects of Related Indole and Thiourea Derivatives

Compound ClassTargetActivityReference
Indole-derived EX-527 Analogue (isopropyl)SIRT1Potent inhibition, comparable to EX-527 nih.gov
Indole-derived EX-527 Analogue (benzyl)SIRT1/SIRT2Micromolar inhibition nih.gov
Thiourea-based TenovinsSIRT1/SIRT2Low micromolar inhibition nih.gov

DNA topoisomerases and gyrases are essential enzymes that manage the topological states of DNA during replication, transcription, and recombination, making them established targets for antibacterial and anticancer agents. nih.gov Thiourea derivatives, including those incorporating an indole moiety, have shown significant inhibitory activity against these enzymes. nih.govnih.gov

Research on a series of 2-(1H-indol-3-yl)ethylthiourea derivatives revealed their potential as antibacterial agents through the inhibition of bacterial topoisomerases. nih.gov One compound in this series demonstrated a notable inhibitory effect on both S. aureus DNA gyrase supercoiling activity and topoisomerase IV decatenation activity. nih.govnih.gov The mechanism is believed to involve the stabilization of the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. nih.govnih.gov Similarly, other thiourea derivatives have been identified as dual inhibitors of E. coli DNA gyrase B and topoisomerase IV. mdpi.com The thiourea scaffold is crucial for these interactions, often forming hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of the enzymes. mdpi.combiointerfaceresearch.com

Table 3: Inhibition of DNA Topoisomerase and Gyrase by Indole-Thiourea Analogues

CompoundTarget EnzymeOrganismActivityReference
2-(1H-indol-3-yl)ethylthiourea derivative (Compound 6)DNA Gyrase, Topoisomerase IVS. aureusSignificant inhibition nih.gov
Thiourea derivative (Compound 8)DNA Gyrase B, Topoisomerase IVE. coliIC₅₀ = 0.33 µM (Gyrase B), 19.72 µM (Topo IV) mdpi.com
Thiosemicarbazide derivative (Compound 2)Human DNA Topoisomerase IIαHumanIC₅₀ ≈ 43 µM nih.gov

The structural features of indole-thiourea derivatives allow them to interact with a variety of other enzyme targets. For instance, thiourea-based compounds have been investigated as inhibitors of protein tyrosine kinases and carbonic anhydrases, which are involved in cancer cell signaling and pH regulation, respectively. nih.gov Furthermore, indoline-based thiourea analogues have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in the arachidonic acid cascade and inflammatory pathways. nih.gov In one study, an indoline-thiourea compound showed an IC₅₀ of 0.45 µM against 5-LOX. nih.gov The thiourea group was observed to form crucial hydrogen bonds with key residues in the enzyme's active site. nih.gov

Exploration of Additional Bioactivities (e.g., Anti-inflammatory, Antioxidant)

Beyond direct enzyme inhibition, indole-thiourea compounds exhibit other important biological activities, notably anti-inflammatory and antioxidant effects. mdpi.comnih.govmdpi.com These properties are often interconnected, as oxidative stress is a key contributor to inflammation.

The anti-inflammatory potential of these compounds has been linked to their ability to modulate inflammatory pathways. mdpi.comnih.gov For example, their inhibition of enzymes like 5-LOX directly reduces the production of pro-inflammatory leukotrienes. nih.gov

Table 4: Antioxidant Activity of Related Thiourea Derivatives

CompoundAssayIC₅₀ ValueReference
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001 mM researchgate.net
1,3-diphenyl-2-thiourea (DPTU)ABTS0.044 ± 0.001 mM researchgate.net
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015 mM researchgate.net
1-benzyl-3-phenyl-2-thiourea (BPTU)ABTS2.400 ± 0.021 mM researchgate.net

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 1 Cyclohexyl 3 1h Indol 5 Yl Thiourea Derivatives

Influence of the Cyclohexyl Moiety on Biological Activity Profiles

The cyclohexyl group, a bulky and lipophilic moiety, plays a significant role in the interaction of 1-cyclohexyl-3-(1H-indol-5-yl)thiourea derivatives with their biological targets. Its size, shape, and hydrophobicity can influence binding affinity, selectivity, and pharmacokinetic properties.

In a study on indoline-based dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), the cyclohexyl group was observed to be involved in van der Waals contacts with several amino acid residues in the binding pocket, including Y336, M339, Q384, Y466, and Leu499. nih.gov This highlights the importance of the steric bulk of the cyclohexyl ring in establishing favorable interactions within the active site of an enzyme. Similarly, in another series of inhibitors, the cyclohexyl substituent was found to make van der Waals contacts with residues such as Y181, F421, A424, N425, P569, H600, and A603. nih.gov

Research on a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea (B124793) derivatives as potential anticancer agents provides further insights into the role of bulky aliphatic groups at this position. rsc.org Although this study utilized an adamantane (B196018) group at the 2-position of the indole (B1671886), the SAR data for the substitutions on the thiourea nitrogen, which is analogous to the cyclohexyl group in the title compound, is highly relevant. The study demonstrated that varying the substituent at this position significantly impacts the anti-proliferative activity against various cancer cell lines. For instance, derivatives with bulky and lipophilic groups often exhibit potent activity, suggesting that this region of the molecule interacts with a hydrophobic pocket in the target protein.

The following table summarizes the anticancer activity of selected 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives against the H460 human lung cancer cell line, illustrating the effect of different substituents in place of the cyclohexyl group. rsc.org

CompoundR Group on ThioureaIC50 (µM) against H460 cells
7n 4-Chlorophenyl4.0
7s 4-Fluorophenyl5.2
7w 2,4-Difluorophenyl3.6
7x Phenyl>20
7y 2-Chlorophenyl6.8
7z 3-Chlorophenyl5.5

Data sourced from a study on 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives. rsc.org

These findings suggest that the cyclohexyl moiety in this compound likely contributes to binding through hydrophobic and van der Waals interactions, and its replacement with other groups of varying size, lipophilicity, and electronic properties can be a key strategy for modulating biological activity.

Impact of Indole Ring Substitution Patterns on Biological Potency

The indole nucleus is a well-known pharmacophore present in numerous biologically active compounds. nih.gov Substitutions on the indole ring of this compound derivatives can profoundly influence their biological potency by altering their electronic properties, steric profile, and hydrogen bonding capacity.

In the context of anticancer activity, a study on 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives demonstrated that the presence of a bulky adamantane group at the 2-position of the indole ring was compatible with potent anti-proliferative effects. rsc.org This suggests that this position is amenable to substitution, and such modifications can be explored to enhance target engagement. While the parent compound of interest is unsubstituted at this position, this finding opens avenues for future derivatization.

Furthermore, studies on other indole-based thiourea derivatives have shown that the nature and position of substituents on the indole ring are critical for their activity. For instance, in a series of indole–thiourea derivatives designed as tyrosinase inhibitors, variations in the substituents on the indole group significantly affected their inhibitory potential. nih.gov This underscores the importance of the electronic and steric nature of the indole moiety in molecular recognition.

The position of the thiourea linkage on the indole ring is also a critical determinant of activity. The 5-position, as in the title compound, is a common attachment point in many bioactive indole derivatives. Research on other indole-based compounds has shown that derivatization at different positions of the indole core, such as positions 1, 2, and 3, can lead to distinct biological activities. nih.gov

Role of the Thiourea Linkage in Ligand-Target Recognition

The thiourea linkage is a key structural element in this compound and its derivatives, playing a crucial role in mediating interactions with biological targets. This moiety is a versatile hydrogen bond donor and acceptor, which allows it to form strong and specific interactions with amino acid residues in protein binding sites.

In a study of indoline-based inhibitors, the thiourea group was found to donate two hydrogen bonds to the side chain of a glutamine residue (Q363) and accept a hydrogen bond from a tyrosine residue (Y181). nih.gov This ability to form multiple hydrogen bonds is a key factor in the high-affinity binding of these compounds. The replacement of the thiourea with a guanidine (B92328) group, which resulted in the loss of a hydrogen bond with Y181, led to a partial loss of activity, confirming the importance of this interaction. nih.gov

The thiourea scaffold is recognized for its ability to interact with a wide range of biological targets, contributing to diverse pharmacological effects, including antimicrobial, antiviral, and antiproliferative activities. nih.gov

Rational Design Strategies for Optimizing Bioactivity

Based on the available SAR data for this compound and related analogs, several rational design strategies can be proposed to optimize their biological activity.

Modification of the Cyclohexyl Moiety:

Ring Size and Conformation: Exploring different cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) could probe the size constraints of the hydrophobic pocket.

Substitution on the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring could enhance binding affinity or improve pharmacokinetic properties. For example, polar substituents could be introduced to improve solubility, while hydrophobic substituents could enhance lipophilicity.

Replacement with Aromatic or Heterocyclic Rings: Replacing the cyclohexyl group with various substituted phenyl or heterocyclic rings could introduce additional interactions, such as pi-pi stacking or hydrogen bonding, potentially leading to increased potency and selectivity. The data in the table above from a related series shows that substituted phenyl rings can be highly effective. rsc.org

Modification of the Indole Ring:

Substitution at Various Positions: Introducing small, electron-donating or electron-withdrawing groups at different positions of the indole ring (e.g., C2, C4, C6, C7) could modulate the electronic properties and steric profile of the molecule, leading to improved activity.

Modification of the Thiourea Linker:

Isosteric Replacement: Replacing the thiourea group with a urea or guanidine moiety can help to understand the importance of the sulfur atom and the hydrogen bonding pattern for biological activity. nih.gov

Constrained Analogs: Incorporating the thiourea linkage into a rigid cyclic structure could reduce conformational flexibility, potentially leading to higher binding affinity and selectivity.

By systematically applying these design principles and leveraging the insights gained from SAR studies, it is possible to develop novel this compound derivatives with enhanced therapeutic potential.

Mechanistic Elucidation of Biological Actions of 1 Cyclohexyl 3 1h Indol 5 Yl Thiourea and Analogues

Identification of Biochemical Pathways and Molecular Targets

Thiourea (B124793) derivatives are recognized for their diverse biological activities, which are attributed to their interactions with a range of molecular targets, leading to the modulation of various biochemical pathways. mdpi.combiointerfaceresearch.com The presence of both a hydrogen bond donor (N-H) and a acceptor (C=S) group in the thiourea linkage allows these compounds to bind to the active sites of enzymes and receptors. biointerfaceresearch.com

Analogues of 1-cyclohexyl-3-(1H-indol-5-yl)thiourea, particularly those containing an indole (B1671886) ring, have been investigated for their potential to inhibit key enzymes involved in pathological processes. For instance, certain indole-thiourea derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.comnih.govnih.gov This suggests a potential role in pathways related to pigmentation.

Furthermore, indole-containing thiourea analogues have shown antimicrobial activity, with studies indicating that they can target bacterial enzymes essential for DNA replication and cell division, such as DNA gyrase and topoisomerase IV. nih.gov This points to the disruption of bacterial nucleic acid metabolism as a potential biochemical pathway of action.

In the context of cancer, aromatic thiourea derivatives synthesized from indole molecules have demonstrated cytotoxic effects against various cancer cell lines, including lung, liver, and breast cancer. mdpi.com The underlying mechanism is thought to involve the modulation of signaling pathways critical for cancer cell proliferation and survival. mdpi.com Some thiourea derivatives have been found to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer progression. biointerfaceresearch.com

The cyclohexyl group, on the other hand, can contribute to the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. Cyclohexyl-thiourea derivatives have been explored as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting an impact on neurotransmission pathways. nih.gov

A summary of potential molecular targets for analogous compounds is presented in the table below.

Compound ClassPotential Molecular TargetAssociated Biochemical Pathway
Indole-thiourea derivativesTyrosinaseMelanin Synthesis
Indole-thiourea derivativesDNA Gyrase, Topoisomerase IVBacterial DNA Replication
Aromatic thiourea derivativesReceptor Tyrosine Kinases (e.g., EGFR)Cancer Cell Signaling
Cyclohexyl-thiourea derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Cholinergic Neurotransmission

Enzyme Kinetics Analysis for Inhibition Mechanism Determination

Enzyme kinetics studies are crucial for elucidating the mechanism by which a compound inhibits its target enzyme. For analogues of this compound, kinetic analyses have provided insights into their mode of inhibition.

In a study on indole-thiourea derivatives as tyrosinase inhibitors, kinetic analysis using Lineweaver-Burk plots revealed a competitive inhibition mechanism. mdpi.comnih.gov This indicates that the inhibitor competes with the substrate for binding to the active site of the enzyme. The study determined the inhibition constant (Ki), which is a measure of the inhibitor's potency.

The table below summarizes the kinetic data for a representative indole-thiourea analogue against mushroom tyrosinase. mdpi.com

Inhibitor Concentration (µM)Apparent Michaelis Constant (KM,app) (mM)
01.515
37.846
615.740
1223.586

The increase in the apparent Michaelis constant (KM,app) with increasing inhibitor concentration, while the maximum velocity (Vmax) remains unchanged, is characteristic of competitive inhibition.

Similarly, studies on other thiourea derivatives as enzyme inhibitors have employed kinetic analysis to determine their mechanism. For example, the inhibition of cholinesterases by certain thiourea compounds has been characterized to understand whether the inhibition is competitive, non-competitive, or mixed. nih.gov

Cellular Pathway Modulation Studies

The interaction of a compound with its molecular target ultimately leads to the modulation of cellular pathways, resulting in a physiological response. While specific studies on the cellular effects of this compound are limited, research on its analogues provides valuable insights.

Indole-based compounds have been shown to modulate various cellular pathways. For instance, some indole derivatives act as HIV-1 fusion inhibitors by targeting the glycoprotein (B1211001) gp41, thereby preventing the entry of the virus into host cells. nih.gov This highlights the potential of such compounds to interfere with viral infection pathways.

In the realm of cancer research, thiourea derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. researchgate.net The induction of apoptosis is a key mechanism for many anticancer drugs and involves the activation of specific cellular pathways, often involving caspases and the Bcl-2 family of proteins. Molecular docking studies have suggested that some thiourea derivatives can bind to and inhibit anti-apoptotic proteins, thereby promoting cell death.

Furthermore, the anti-inflammatory properties of some thiourea derivatives are linked to their ability to modulate inflammatory pathways. For example, certain urea-thiourea hybrids have been shown to inhibit the PI3K signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. mdpi.com

The table below provides examples of cellular pathways modulated by analogous compounds.

Compound ClassCellular Pathway ModulatedBiological Outcome
Indole derivativesHIV-1 fusion pathwayInhibition of viral entry
Thiourea derivativesApoptotic pathwaysInduction of cancer cell death
Urea-thiourea hybridsPI3K signaling pathwayAnti-inflammatory effects

Computational Chemistry and in Silico Analysis of 1 Cyclohexyl 3 1h Indol 5 Yl Thiourea Structures

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. This technique is instrumental in understanding the binding mechanism and affinity of potential drug candidates. For 1-cyclohexyl-3-(1H-indol-5-yl)thiourea, docking studies can identify potential protein targets and elucidate key interactions.

Table 1: Hypothetical Molecular Docking Results of this compound with Target Proteins

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase (e.g., EGFR)-9.2Met793, Gly796Hydrogen Bond (Indole NH, Thiourea (B124793) NH)
Tyrosinase-8.5His259, His263Coordination with Copper ions (Thiourea S)
COX-2-7.8Arg120, Tyr355Hydrogen Bond (Thiourea NH)

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov An MD simulation would reveal the stability of the binding pose predicted by docking and provide insights into the flexibility of both the ligand and the protein. nih.gov

For the this compound-protein kinase complex, an MD simulation could be run for several nanoseconds. Key analyses would include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the simulation. A stable RMSD for the ligand would indicate that it remains securely in the binding pocket. The Root Mean Square Fluctuation (RMSF) analysis would highlight flexible regions of the protein and show how the binding of the ligand affects its dynamics. nih.gov Furthermore, the simulation can confirm the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation period. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can provide valuable information about its chemical properties.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) surface can also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the sulfur and nitrogen atoms of the thiourea group and the indole (B1671886) nitrogen would likely be identified as nucleophilic regions.

Table 2: Illustrative DFT-Calculated Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment4.5 DIndicates molecular polarity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. farmaciajournal.comresearchgate.net To develop a QSAR model for this compound, a dataset of analogous indole-thiourea derivatives with known biological activities (e.g., IC50 values against a specific target) would be required.

Various molecular descriptors, such as physicochemical (e.g., LogP, molecular weight), electronic (e.g., dipole moment), and topological descriptors, would be calculated for each compound in the series. Statistical methods like multiple linear regression or machine learning algorithms would then be used to create an equation that predicts activity based on these descriptors. mdpi.com Such a model could predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. For instance, a QSAR model might reveal that increasing the hydrophobicity of the substituent on the thiourea nitrogen positively correlates with activity, suggesting that larger cycloalkyl groups could enhance potency. farmaciajournal.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. uobaghdad.edu.iqnih.gov Various computational tools and models can predict properties related to a drug's viability. For this compound, these predictions help to evaluate its "drug-likeness."

Key parameters include lipophilicity (LogP), aqueous solubility (LogS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.govplos.org Compliance with rules like Lipinski's Rule of Five is also assessed to predict oral bioavailability. farmaciajournal.com Thiourea derivatives generally exhibit good membrane permeability, and the combination of the indole and cyclohexyl groups would likely result in a moderately lipophilic compound.

Table 3: Predicted ADME Properties of this compound

ADME ParameterPredicted ValueInterpretation
LogP (Lipophilicity)3.8Good lipophilicity, suggesting good membrane permeability
Aqueous Solubility (LogS)-4.5Low solubility in water
Human Intestinal Absorption>90%Predicted to be well-absorbed from the gut
Blood-Brain Barrier PermeationYesMay cross the BBB, potential for CNS activity
Lipinski's Rule of Five0 ViolationsGood potential for oral bioavailability

Coordination Chemistry of Thiourea Derivatives and Formation of Metal Complexes

Ligand Properties of 1-Cyclohexyl-3-(1H-indol-5-yl)thiourea and Analogues

While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available research, its ligating properties can be inferred from the well-established behavior of analogous indole- and cyclohexyl-substituted thiourea (B124793) derivatives. Thiourea derivatives are known to be versatile ligands due to the presence of multiple donor atoms—the sulfur atom and two nitrogen atoms. This allows them to coordinate to metal ions in several ways.

The most common mode of coordination for thiourea and its N-substituted derivatives is through the sulfur atom, which acts as a soft donor and preferentially binds to soft metal ions. However, depending on the substituents on the nitrogen atoms and the nature of the metal ion, these ligands can also act as bidentate chelating agents, coordinating through both the sulfur and one of the nitrogen atoms. The indole (B1671886) ring in this compound introduces further possibilities for interaction, potentially through the indole nitrogen or the π-system of the aromatic ring, although coordination through the thiourea moiety is generally more favored.

The electronic properties of the cyclohexyl and indole substituents can influence the donor capacity of the sulfur and nitrogen atoms. The indole group, being an aromatic heterocycle, can affect the electron density on the adjacent nitrogen atom, which in turn can modulate the strength of the metal-ligand bond.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor AtomsDescription
MonodentateSThe ligand binds to the metal center exclusively through the sulfur atom. This is the most common coordination mode for thiourea derivatives.
Bidentate ChelatingS, NThe ligand forms a chelate ring by coordinating to the metal center through both the sulfur atom and one of the nitrogen atoms of the thiourea backbone.
BridgingSThe sulfur atom of the thiourea ligand bridges two metal centers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex. For this compound, a general synthetic route would involve dissolving the ligand in a solvent like ethanol or methanol and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to it. The resulting complex may precipitate out of the solution or can be isolated by solvent evaporation.

The characterization of these metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination mode of the thiourea ligand. The C=S stretching vibration, typically observed in the region of 700-850 cm⁻¹ in the free ligand, shifts to a lower frequency upon coordination to a metal ion through the sulfur atom. This shift is indicative of the weakening of the C=S double bond. Conversely, an increase in the C-N stretching frequency is often observed, suggesting an increase in the double bond character of the C-N bond upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the N-H protons and the carbon atoms of the thiourea backbone upon complexation can help in elucidating the binding mode.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions in the metal complexes and can provide information about the geometry of the coordination sphere around the metal ion.

Table 2: Expected Spectroscopic Changes upon Coordination of this compound

Spectroscopic TechniqueObserved Change upon Coordination (S-coordination)
FT-IRDecrease in ν(C=S) stretching frequency. Increase in ν(C-N) stretching frequency.
¹H NMRDownfield shift of N-H proton signals.
¹³C NMRShift in the resonance of the C=S carbon.

Enhanced or Modified Biological Activities of Metal-Thiourea Complexes

It is a well-established principle in medicinal inorganic chemistry that the coordination of an organic ligand to a metal center can significantly alter its biological activity. In many cases, the resulting metal complex exhibits enhanced or modified biological properties compared to the free ligand. This enhancement can be attributed to several factors, including:

Increased Lipophilicity: Chelation can increase the lipophilicity of the ligand, facilitating its transport across cell membranes and enhancing its bioavailability.

Mechanism of Action: The metal ion itself can be the active species, and the ligand can act as a carrier to deliver the metal to the target site. Alternatively, the coordinated ligand may have a different conformation or electronic distribution, leading to a different mode of interaction with biological targets.

Synergistic Effects: The combined effect of the metal and the ligand can lead to a synergistic enhancement of the biological activity.

Thiourea derivatives and their metal complexes have been reported to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, gold(I) and silver(I) complexes of thiourea derivatives have shown promising anticancer activity. The coordination of the thiourea ligand to the metal center is often crucial for this activity.

Table 3: Examples of Biological Activities of Metal-Thiourea Complexes

Metal IonLigand TypeReported Biological Activity
Gold(I)Phenyl- and CF₃-substituted thioureasAnticancer
Silver(I)Phenyl- and CF₃-substituted thioureasAnticancer
Palladium(II)Morpholine-carbothioamideAntibacterial, Anticancer
Platinum(II)Morpholine-carbothioamideAntibacterial, Anticancer

Catalytic Applications of Substituted Thiourea Derivatives

Role in Organocatalysis for Organic Synthesis

A thorough search of scientific literature did not yield any studies where 1-cyclohexyl-3-(1H-indol-5-yl)thiourea has been employed as an organocatalyst in organic synthesis. Organocatalysis is a field where small organic molecules are used to accelerate chemical reactions. Thiourea (B124793) derivatives, in general, are known to act as hydrogen-bond donors, activating electrophiles and facilitating a variety of transformations. rsc.orgacs.org They have been successfully used in reactions such as Michael additions, Friedel-Crafts alkylations, and Mannich reactions. nih.govrsc.orglibretexts.org However, no specific examples or research findings pertaining to the catalytic activity of this compound in these or any other organic reactions have been reported.

Application in Stereoselective Chemical Transformations

There is no available data on the application of this compound in stereoselective chemical transformations. Chiral thiourea derivatives are prominent catalysts in asymmetric synthesis, capable of inducing high levels of stereoselectivity. nih.gov The indole (B1671886) scaffold is also a common feature in ligands and catalysts for stereoselective reactions. nih.govnih.govacs.orgharvard.edu The combination of a chiral moiety with the thiourea backbone allows for the creation of a chiral environment around the reacting substrates, directing the formation of one stereoisomer over another. Despite the potential for a chiral variant of this compound to be used in such applications, no research has been published to date that investigates or reports on its efficacy in any stereoselective process.

Data Tables

Due to the absence of experimental research on the catalytic use of this compound, no data tables containing research findings, reaction yields, or stereoselectivities can be generated.

Detailed Research Findings

A comprehensive search has not revealed any detailed research findings, mechanistic studies, or computational analyses related to the catalytic properties of this compound.

Q & A

Q. What analytical workflows validate purity in complex matrices (e.g., cell lysates)?

  • Methodological Answer :
  • LC-MS/MS : MRM transitions (314.2 → 215.1) with LOD = 0.1 ng/mL .
  • HPLC-UV : C18 column, 70:30 MeOH/H2O, retention time = 8.2 min .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.